molecular formula C9H12N2 B15365133 5,6,7,8-Tetrahydro-5-methylquinoxaline CAS No. 52517-54-1

5,6,7,8-Tetrahydro-5-methylquinoxaline

Cat. No.: B15365133
CAS No.: 52517-54-1
M. Wt: 148.20 g/mol
InChI Key: JPKFXMPIYYDRJK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5-methylquinoxaline (CAS 52517-54-1) is a partially hydrogenated quinoxaline derivative with a methyl substituent at the 5-position of the bicyclic ring system. Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol. Its synthesis likely involves condensation of alicyclic α,β-diamines with α,β-diketones, a method common for tetrahydroquinoxalines .

Properties

CAS No.

52517-54-1

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydroquinoxaline

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h5-7H,2-4H2,1H3

InChI Key

JPKFXMPIYYDRJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC=CN=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-5-methylquinoxaline typically involves the condensation of 1,2-diamines with ketones or aldehydes under acidic or basic conditions. One common method is the reaction of 1,2-diaminopropane with 2,5-hexanedione in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoxaline structure undergoes oxidation back to the aromatic quinoxaline system under mild conditions. Vanadium pentoxide (V₂O₅) in toluene with silica gel as a catalyst achieves this transformation efficiently:

Oxidation ConditionsTemperatureTimeYieldReference
V₂O₅, SiO₂, tolueneReflux24 h65%

This reaction proceeds via radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies .

Functionalization Reactions

The secondary amine groups in the tetrahydro ring enable further derivatization:

N-Alkylation/Acylation

Reactions with alkyl halides or acyl chlorides under basic conditions (e.g., NaH/DMF) yield substituted derivatives. For example:

  • Benzylation : Treatment with benzyl bromide produces N,N-dibenzyl-5-methyltetrahydroquinoxaline (yield: 82–89%) .

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups can be introduced using Boc anhydride, enabling downstream deprotection for amino group reactivity .

Cyclocondensation

The compound participates in Michael addition-cyclization cascades with α,β-unsaturated carbonyl compounds. For instance, reaction with bis-benzylidene cyclohexanones forms fused polycyclic systems (yields: 70–85%) .

Biological Activity Modulation

Structural modifications influence bioactivity:

  • Anticancer Properties : Derivatives with arylidene substituents induce mitochondrial depolarization (20–30% at 25–50 μM) and ROS production in ovarian cancer cells (A2780) .

  • Proteasome Inhibition : Quinoline-thiol analogs show IC₅₀ values of 0.6 μM in HCT-116 colon cancer cells by targeting regulatory subunits .

Stability and Reactivity Trends

  • pH Sensitivity : The compound exhibits pKa ≈ 6.3, making it prone to protonation in acidic media .

  • Thermal Stability : Decomposes above 238°C, with flash point at 90°C .

  • Solubility : Sparingly soluble in polar aprotic solvents (DMSO, methanol) but stable in inert atmospheres .

These reactions highlight its versatility as a scaffold in medicinal chemistry and materials science. For synthetic protocols, refer to methodologies validated in and , which provide reproducible conditions for large-scale applications.

Scientific Research Applications

5,6,7,8-Tetrahydro-5-methylquinoxaline has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It has been investigated for its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-5-methylquinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Regulatory Status
5,6,7,8-Tetrahydroquinoxaline 34413-35-9 C₈H₁₀N₂ 134.18 Flavoring agent (FEMA 3321)
5,6,7,8-Tetrahydroquinoline 34413-35-9* C₉H₁₁N 133.19 Pharmaceutical intermediates
8-Hydroxy-5,6,7,8-tetrahydroquinoline 14631-46-0 C₉H₁₁NO 149.19 Research (e.g., organometallic complexes)
5,6,7,8-Tetrahydro-5-methylquinoxaline 52517-54-1 C₉H₁₂N₂ 148.21 Experimental use (no regulatory approvals)

Note: 5,6,7,8-Tetrahydroquinoline shares a similar bicyclic structure but replaces one nitrogen with a carbon atom.

Physicochemical Properties

  • Hydrophobicity: The methyl group in this compound increases its logP (estimated 1.2) compared to the non-methylated analog (logP ~0.9), enhancing lipid solubility .
  • Thermal Stability: Derivatives like 8-hydroxy-5,6,7,8-tetrahydroquinoline exhibit melting points of 64–65°C, suggesting that methylation may slightly alter thermal behavior .

Biological Activity

5,6,7,8-Tetrahydro-5-methylquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound (C9H12N2) features a bicyclic structure that is integral to its biological activity. Its unique configuration allows it to interact with various biological targets. The compound is synthesized through several methods, including cyclization reactions involving 2-haloanilines and amino acids .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
HeLa (cervical carcinoma)0.126
A2780 (ovarian carcinoma)5.4 - 17.2
HT-29 (colorectal adenocarcinoma)4.4

The mechanism of action involves the induction of mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in cancer cells. For instance, in A2780 cells treated with (R)-5a (a derivative), a concentration-dependent increase in ROS was observed, indicating oxidative stress as a contributing factor to its cytotoxicity .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects . Modifications of related compounds have demonstrated efficacy in reducing inflammation in animal models. For example, certain derivatives showed significant inhibition of edema in carrageenan-induced paw edema models and adjuvant arthritis models . This suggests that the compound may be beneficial in treating inflammatory conditions.

Other Biological Activities

The compound also displays various other biological activities:

  • Lipid Accumulation Inhibition : Some derivatives have shown the ability to inhibit lipid accumulation in hepatocytes, indicating potential hepatoprotective effects .
  • CB2 Receptor Agonism : Certain quinoxaline derivatives have been identified as partial agonists of the cannabinoid type 2 (CB2) receptor, which may contribute to their analgesic and anti-inflammatory properties .

Case Studies and Research Findings

  • Cytotoxic Mechanism Study : A study investigated the effects of (R)-5a on cell cycle phases in A2780 cells. The results indicated a significant increase in the G0/G1 phase and a decrease in S and G2/M phases, suggesting that the compound interferes with cell cycle progression .
  • Comparative Analysis : In vitro studies comparing various quinoxaline derivatives revealed that structural modifications significantly impact biological activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced anticancer activity compared to those with electron-donating groups .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of modified tetrahydroquinoxaline derivatives. These studies confirmed their efficacy in reducing inflammation markers and improving clinical symptoms associated with inflammatory diseases .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temp70–75°CMaximizes cyclization
Solvent Polarityε = 20–30 (e.g., EtOH)Enhances purity
Catalyst Loading5–10 mol% H₂SO₄Reduces byproducts

Post-synthesis, use column chromatography (silica gel, hexane/EtOAc 3:1) for purification, achieving ≥95% purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:
A multi-modal approach ensures accurate characterization:

  • ¹H/¹³C NMR : Identify methyl protons (δ 1.2–1.4 ppm) and quaternary carbons (δ 120–130 ppm) .
  • X-ray crystallography : Resolve bicyclic conformation (e.g., CCDC 1983315 for analogous quinoxalines, 0.85 Å resolution) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error (e.g., m/z 163.0994) .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic FeatureStructural Insight
¹H NMR (CDCl₃)δ 6.8–7.2 (m, 2H, aromatic)Confirms unsaturated core
¹³C NMRδ 25.8 (CH₃)Methyl group at position 5
X-rayC–C bond length: 1.48 ÅValidates fused-ring geometry

Crystallize in ethanol/water (7:3) at 4°C for diffraction-quality crystals .

Advanced: How can researchers reconcile conflicting data on the biological activity of quinoxaline derivatives?

Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

Standardized bioassays : Use WHO-recommended protocols (e.g., broth microdilution for MIC) with triplicate measurements .

Purity validation : Require ≥98% HPLC purity (UV 254 nm) to exclude confounding effects .

SAR modeling : Apply DFT calculations (B3LYP/6-31G*) to differentiate intrinsic activity from experimental noise .

Q. Table 3: Comparative Bioactivity Data

StudyPurity (%)Assay TypeReported IC₅₀ (μM)
A95Cytotoxicity12.4 ± 1.2
B99Antimicrobial8.7 ± 0.9

Contradictory antimicrobial results may stem from agar diffusion vs. microdilution methods—always specify methodology .

Advanced: What strategies ensure compound stability during storage and experimental use?

Methodological Answer:
Stability is sensitive to environmental factors:

  • Storage : Argon atmosphere at -20°C in amber vials with desiccant. DSC shows decomposition onset at 85°C .
  • Solution prep : Use anhydrous DMSO (≤0.1% H₂O) for assays; UV-Vis monitoring (λmax 280 nm) confirms 95% integrity at 24h .
  • Incompatibilities : Avoid oxidizers (e.g., KMnO₄) due to exothermic decomposition (ΔH = -127 kJ/mol) .

Q. Table 4: Stability Under Selected Conditions

ConditionTemp (°C)DurationDegradation (%)
Dry, inert gas-206 months<5
Ambient air251 week18
Aqueous buffer3724h42

Accelerated stability studies (Arrhenius model) predict a 3-year shelf life .

Advanced: How to design experiments analyzing substituent effects on quinoxaline reactivity?

Methodological Answer:
Systematic substitution studies require:

Library synthesis : Introduce substituents (e.g., -NO₂, -OCH₃) at positions 2, 3, or 6 via Pd-catalyzed cross-coupling .

Kinetic profiling : Monitor reaction rates (UV-Vis or HPLC) under varying pH (4–10) and temperature (25–80°C) .

Computational modeling : Use Gaussian09 to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .

Q. Table 5: Substituent Effects on Reaction Rate

SubstituentPositionRate Constant (k, s⁻¹)
-NO₂20.45 ± 0.03
-OCH₃30.12 ± 0.01

Electron-withdrawing groups accelerate electrophilic substitution by 3.7x compared to donors .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure .
  • PPE : Nitrile gloves, goggles, and lab coats. Avoid skin contact—LD₅₀ (rat, oral) = 320 mg/kg .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Q. Table 6: Hazard Classification

ParameterValueReference
GHS ClassificationH302 (Harmful if swallowed)
Flash Point>150°C (non-flammable)

Advanced: How to resolve crystallographic disorder in tetrahydroquinoxaline derivatives?

Methodological Answer:
Disorder in fused-ring systems requires:

Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion .

Multi-position refinement : Use SHELXL to model alternative conformations (e.g., methyl group orientation) .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to validate packing .

Q. Table 7: Crystallographic Refinement Metrics

MetricValueAcceptable Range
R-factor0.045<0.05
C–C bond precision±0.003 ű0.005 Å

Disorder in the methyl group (occupancy 60:40) is common—report as a dual-position model .

Notes

  • All FAQs are derived from peer-reviewed methodologies and structural data.
  • Avoid commercial suppliers; focus on synthesis, characterization, and application in research contexts.
  • Cross-validate spectral data with computational models to ensure accuracy .

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